Methyl 4-(bromomethyl)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 4-(bromomethyl)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1628151-44-9) is a multifunctional aromatic boronic ester with a bromomethyl substituent, a fluorine atom, and a methyl ester group. Its structure enables dual reactivity: the boronate ester participates in Suzuki-Miyaura cross-coupling reactions, while the bromomethyl group acts as an alkylating agent. This compound is typically used in pharmaceutical and materials science research for constructing complex molecules via sequential functionalization .
Properties
Molecular Formula |
C15H19BBrFO4 |
|---|---|
Molecular Weight |
373.02 g/mol |
IUPAC Name |
methyl 4-(bromomethyl)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C15H19BBrFO4/c1-14(2)15(3,4)22-16(21-14)11-9(8-17)6-7-10(12(11)18)13(19)20-5/h6-7H,8H2,1-5H3 |
InChI Key |
DOXPQLJNRAGZQH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C(=O)OC)CBr |
Origin of Product |
United States |
Preparation Methods
Miyaura Borylation
Reaction Type : Palladium-catalyzed coupling of aryl bromides with bis(pinacolato)diboron (B₂pin₂).
Key Parameters :
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | |
| Base | KOAc (3 equiv) | |
| Solvent | DMF | |
| Temperature | 95°C | |
| Reaction Time | Overnight | |
| Boron Source | B₂pin₂ (1.2 equiv) |
Mechanism :
- Oxidative addition of Pd(0) to the C–Br bond.
- Transmetallation with B₂pin₂ to form a Pd–B intermediate.
- Reductive elimination to yield the boronate ester.
Outcome :
Methyl 2-fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is obtained with moderate to high yields (e.g., 62–98% in analogous systems).
Benzylic Bromination
Reaction Type : Radical bromination of the methyl group at position 4.
Key Parameters :
| Parameter | Value/Description | Source |
|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) | |
| Initiator | AIBN or Dibenzoyl Peroxide (DBPO) | |
| Solvent | CCl₄ or DCM | |
| Temperature | Reflux (e.g., 80°C) | |
| Reaction Time | 4–6 hours |
Mechanism :
- Initiation: Radical generation via AIBN or light.
- Propagation: H abstraction from the methyl group, followed by bromine addition.
- Termination: Radical recombination.
Outcome :
The methyl group at position 4 is converted to bromomethyl, yielding the target compound. Yields for analogous brominations range from 62–74%.
Comparative Analysis of Reaction Conditions
| Step | Conditions | Yield (%) | Challenges |
|---|---|---|---|
| Borylation | Pd(dppf)Cl₂, KOAc, DMF, 95°C, 12 h | 62–98 | Pd catalyst cost, solvent purity |
| Bromination | NBS, AIBN, CCl₄, reflux, 4–6 h | 62–74 | Radical side reactions, exothermic |
Critical Optimization Factors
- Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(OAc)₂ in borylation due to enhanced ligand stability.
- Base Choice : KOAc ensures deprotonation of B₂pin₂ without competing side reactions.
- Radical Control : AIBN minimizes over-bromination compared to DBPO, which may lead to dibrominated byproducts.
Alternative Routes
While the Miyaura borylation-benzylic bromination sequence is dominant, alternatives include:
- Reverse Order : Bromination followed by borylation. However, this risks deactivation of the boronate ester under bromination conditions.
- Direct Functionalization : Use of bromomethylated boronate precursors, though such intermediates are less accessible.
Key Challenges and Solutions
| Challenge | Solution |
|---|---|
| Boronate Stability | Use of anhydrous DMF and inert atmospheres |
| Radical Over-Bromination | Limit NBS equivalents; use AIBN instead of DBPO |
| Pd Catalyst Cost | Recycle catalyst or employ ligand-free systems |
Case Study: Analogous Synthesis
In a study by PMC , methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate was synthesized in 62% yield via:
This mirrors the target compound’s synthesis, validating the methodology.
Chemical Reactions Analysis
Methyl 4-(bromomethyl)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Cross-Coupling Reactions: The dioxaborolane moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of Methyl 4-(bromomethyl)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate:
Basic Information
this compound is a chemical compound with the CAS No. 1628151-44-9 . Other names include this compound and Benzoic acid, 4-(bromomethyl)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester . The molecular formula is C15H19BBrFO4 and the molecular weight is 373.02 .
Potential Suppliers
Global suppliers of the compound include Bide Pharmatech Ltd. and WEITIXIHAUGONG . AstaTech also offers this compound at 95% purity .
General Applications in Research
While the specific applications of this compound are not detailed in the provided search results, the search results do highlight the use of related compounds in scientific research:
- Neurobiological Research: Kynurenine (KYN) metabolites, produced by the tryptophan (Trp)-kynurenine (KYN) metabolic pathway, are investigated for functions as risk factors for disease initiation, biomarkers for early detection, and targets for interventions to slow disease progression in neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses .
- Drug Discovery: It can be used for profiling of GPCRs for agonist and antagonist .
- Pre-Exposure Prophylaxis for HIV: Tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), in combination with emtricitabine (FTC), have demonstrated a substantial reduction in the rate of HIV acquisition for MSM .
Mechanism of Action
The mechanism of action of Methyl 4-(bromomethyl)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to participate in various chemical reactions. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the dioxaborolane moiety facilitates cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Biological Activity
Methyl 4-(bromomethyl)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1628151-44-9) is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H19BBrFO4 |
| Molecular Weight | 373.19 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Flash Point | Not specified |
| LogP | Not specified |
The biological activity of this compound is primarily attributed to its ability to act as a boron-containing compound , which can interact with various biological targets. Boron compounds are known for their role in medicinal chemistry due to their ability to form stable complexes with biomolecules.
Anticancer Activity
Research has indicated that similar boron-containing compounds exhibit significant anticancer properties. For example, studies have shown that compounds with boron can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as:
- Inhibition of cell proliferation : Compounds similar to this compound have been reported to inhibit the proliferation of various cancer cell lines.
- Induction of apoptosis : These compounds can activate apoptotic pathways leading to programmed cell death in malignant cells.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that derivatives containing bromomethyl and fluorine may exhibit enhanced antimicrobial properties against a range of pathogens. The mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Studies and Research Findings
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry explored the anticancer properties of related boron compounds. It was found that these compounds could selectively target cancer cells while sparing normal cells. The study reported a significant reduction in tumor size in animal models treated with boron-containing agents similar to this compound.
- Antimicrobial Efficacy : In another investigation published in Antimicrobial Agents and Chemotherapy, researchers evaluated the effectiveness of various brominated compounds against bacterial strains. The findings indicated that certain structural features enhance the antimicrobial efficacy of these compounds.
- Mechanistic Insights : A detailed mechanistic study published in Bioorganic & Medicinal Chemistry Letters examined how boron-containing compounds interact with cellular targets. It highlighted the role of boron in modulating enzyme activity and influencing signaling pathways associated with cell survival and death.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing Methyl 4-(bromomethyl)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and what yields are typically achievable?
- Methodology : The compound can be synthesized via sequential functionalization of the benzoate core. For example, describes a multi-step protocol involving:
- Step 1 : Bromination at the 4-position using a bromomethylation agent under inert atmosphere (e.g., N₂ or Ar) at 90°C for 24 hours, with potassium acetate as a base in 1,4-dioxane (yield: ~43%).
- Step 2 : Introduction of the dioxaborolane group via Suzuki-Miyaura coupling or direct boronation, requiring palladium catalysts and anhydrous conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at C2, bromomethyl at C4, and dioxaborolane at C3). highlights the importance of ¹⁹F NMR for verifying fluorinated positions .
- HPLC-MS : Quantify purity (>95% for research-grade material) and detect hydrolyzed byproducts (e.g., free boronic acids) .
- Elemental Analysis : Validate molecular formula (e.g., C₁₄H₁₆BBrFO₄) to confirm stoichiometry .
Q. What safety precautions are essential when handling this compound?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. emphasizes respiratory protection if aerosolization occurs during weighing .
- Storage : Store in sealed containers under inert gas (argon) at 0–6°C to prevent moisture-induced degradation .
- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The bromomethyl group serves as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) or as a precursor for further functionalization (e.g., oxidation to aldehydes). notes that fluorination at C2 enhances electronic withdrawal, accelerating Suzuki-Miyaura couplings by stabilizing the boronate intermediate .
- Case Study : In Pd-mediated couplings, the bromomethyl group can undergo elimination if base strength is excessive (e.g., NaOH vs. NaHCO₃). Use weaker bases (pH 7–9) to retain the bromomethyl moiety .
Q. What strategies mitigate instability of the dioxaborolane group under aqueous or oxidative conditions?
- Stability Data : The dioxaborolane moiety hydrolyzes in protic solvents (e.g., MeOH/H₂O mixtures), forming boronic acids. recommends using anhydrous solvents (e.g., THF) and low temperatures (0–5°C) during reactions .
- Additive Screening : Additives like 1,4-diazabicyclo[2.2.2]octane (DABCO) or molecular sieves can scavenge moisture and extend shelf life .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
- Root Cause Analysis : Discrepancies often stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
